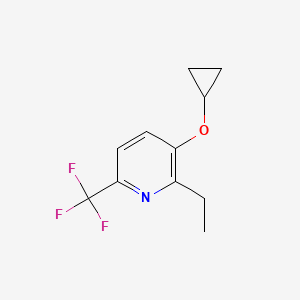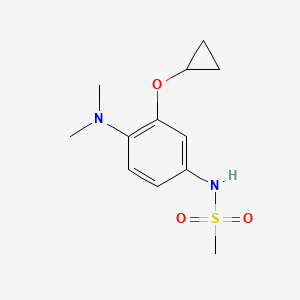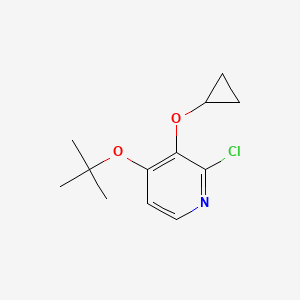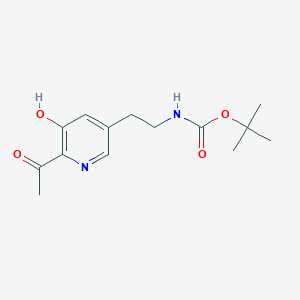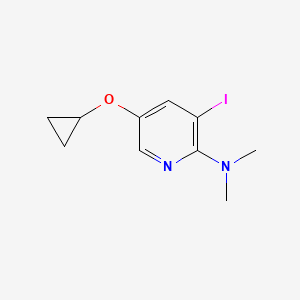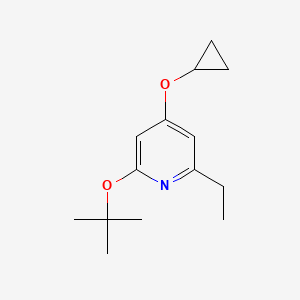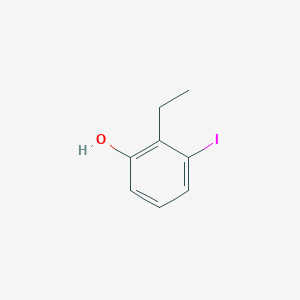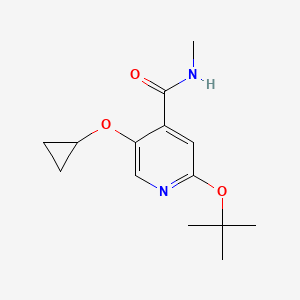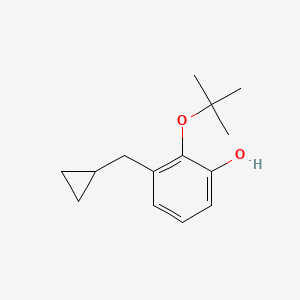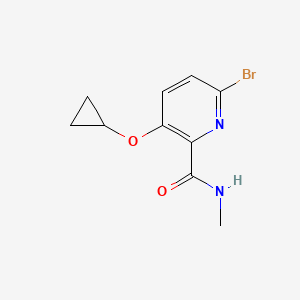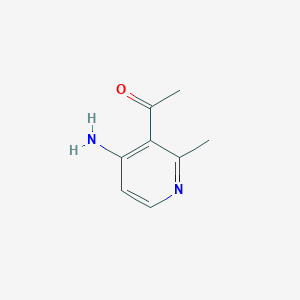
4-Cyclopropoxy-3-ethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-ethylbenzonitrile is an organic compound with the molecular formula C12H13NO and a molar mass of 187.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzonitrile core. It is primarily used in research and development settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-ethylbenzonitrile typically involves the reaction of 4-ethylbenzonitrile with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropoxy-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopropoxybenzaldehyde or cyclopropoxybenzoic acid.
Reduction: Formation of cyclopropoxyethylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-ethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-ethylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
4-Ethylbenzonitrile: Shares the benzonitrile core but lacks the cyclopropoxy group.
Cyclopropoxybenzonitrile: Similar structure but without the ethyl group.
Cyclopropoxyethylbenzene: Lacks the nitrile group but has similar substituents.
Uniqueness: 4-Cyclopropoxy-3-ethylbenzonitrile is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-ethylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-10-7-9(8-13)3-6-12(10)14-11-4-5-11/h3,6-7,11H,2,4-5H2,1H3 |
Clave InChI |
YXEDOTRPVDUIGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C#N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


